Asteltoxin

概要

説明

Asteltoxins are a group of polyene pyrone mycotoxins known to be potent inhibitors of mitochondrial ATP synthesis and ATP hydrolysis . A new asteltoxin analog, named asteltoxin H, was isolated by the solid-state fermentation of the fungus Pochonia suchlasporia var. suchlasporia TAMA 87 .

Synthesis Analysis

Asteltoxin A was first isolated from the toxic maize cultures of Aspergillus stellatus . Several attempts have been made to synthesize asteltoxin A, starting with the synthesis of a bis (tetrahydrofuran) moiety that has been demonstrated previously in biosynthetic studies . A complete schematic view of the Asteltoxin’s synthesis was performed by Stuart L. Schreiber in 1984 .Molecular Structure Analysis

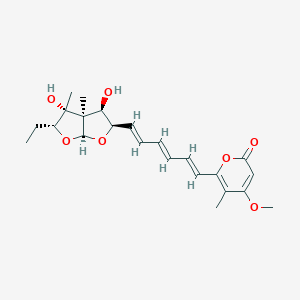

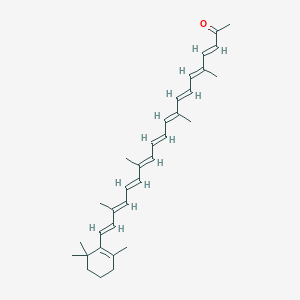

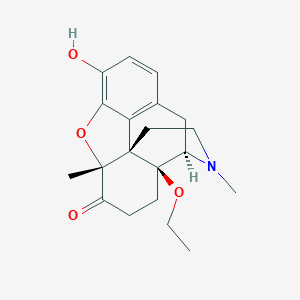

Asteltoxins belong to a structural group featuring an α-pyrone attached to a 2, 8-dioxabicyclo [3.3.0] octane ring via a triene linker . They are structurally related to citreoviridin and aurovertin . The structure of a new mycotoxin, asteltoxin, was proposed based on 13 C and 1 H n.m.r. spectral data and X-ray crystallography .Chemical Reactions Analysis

The enriched asteltoxin exhibited multiple labeling (C-C) couplings between carbon atoms withdrawn from adjacent acetate units (inter-acetate coupling) depending on the proton-decoupled 13 C-NMR spectrum, along with the expected spin–spin coupling between carbon atoms that occurs with intact acetate units (intra-acetate coupling) .Physical And Chemical Properties Analysis

Asteltoxins are mycotoxins belonging to a structural group featuring an α-pyrone attached to a 2, 8-dioxabicyclo [3.3.0] octane ring via a triene linker . They are structurally related to citreoviridin and aurovertin .科学的研究の応用

Asteltoxin and Derivatives in Cancer Research

Asteltoxin and its derivatives, like diasteltoxins, have been identified as significant compounds in cancer research. Diasteltoxins A-C, isolated from a mutated strain of a sponge-derived fungus, exhibited inhibitory effects against tumor cell lines and demonstrated significant inhibition against thioredoxin reductase (TrxR), a protein implicated in cancer cell proliferation (Long et al., 2016). Avertoxins, prenylated asteltoxin derivatives, showed inhibitory activity against acetylcholinesterase, an enzyme targeted in treatments for diseases like Alzheimer's. Avertoxin B specifically was identified as an active inhibitor (Wang et al., 2015).

Asteltoxin in Antiviral Research

Asteltoxin and its analogs exhibit promising antiviral properties. Asteltoxins E and F, isolated from a marine sponge-derived fungus, showed significant activity against the H3N2 influenza virus and Asteltoxin E also inhibited the H1N1 influenza virus (Tian et al., 2015). Another study highlighted the antiviral activities of ochraceopone A, isoasteltoxin, and asteltoxin against the H1N1 and H3N2 influenza viruses, showcasing the potential of asteltoxin derivatives in antiviral therapies (Wang et al., 2016).

Asteltoxin in Insecticidal Research

Asteltoxin has also shown potential in insecticidal applications. A new asteltoxin analog, asteltoxin H, was identified with insecticidal activity against prepupae of the blowfly, Lucilia sericata, indicating its possible use in pest control (Suminto et al., 2020).

Asteltoxin in Biosynthesis Research

Asteltoxin's biosynthesis has been a subject of interest. The total synthesis of asteltoxin was achieved through a process that included the construction of a quaternary center, an approach that mirrors the proposed biosynthetic pathway of asteltoxin. This methodology is considered valuable for the synthesis of complex natural products (Eom et al., 2003).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-6-18-23(4,26)22(3)20(25)16(29-21(22)30-18)12-10-8-7-9-11-15-14(2)17(27-5)13-19(24)28-15/h7-13,16,18,20-21,25-26H,6H2,1-5H3/b8-7+,11-9+,12-10+/t16-,18-,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXPJKFETRLRAS-AHUKKWBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C2(C(C(OC2O1)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@]([C@]2([C@H]([C@H](O[C@H]2O1)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101046614 | |

| Record name | Asteltoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asteltoxin | |

CAS RN |

79663-49-3 | |

| Record name | 6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-5-Ethylhexahydro-3,4-dihydroxy-3a,4-dimethylfuro[2,3-b]furan-2-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79663-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asteltoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079663493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asteltoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)

![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)

![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)